Super-TDU 1-31 -

Super-TDU 1-31

Catalog Number: EVT-242864
CAS Number:
Molecular Formula: C₁₄₁H₂₁₈N₄₀O₄₈
Molecular Weight: 3241.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Super-TDU (1-31) is a peptide of Super-TDU, which is an inhibitor of YAP-TEADs, shows potent anti-tumor activity.
Synthesis Analysis

The synthesis of Super-TDU 1-31 involves a series of chemical reactions designed to construct its complex molecular structure. While specific synthesis protocols are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds typically include:

  1. Stepwise Assembly: Utilizing standard organic synthesis techniques such as coupling reactions, where different molecular fragments are joined together.
  2. Purification: Techniques like chromatography are employed to isolate the desired product from reaction mixtures.
  3. Characterization: The synthesized compound is characterized using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Technical details regarding the exact reagents and conditions used in the synthesis of Super-TDU 1-31 may be found in patent filings or proprietary research documents .

Molecular Structure Analysis

Super-TDU 1-31 possesses a complex molecular structure characterized by multiple rings and functional groups that facilitate its interaction with the YAP-TEAD complex. The specific molecular formula and structural data are critical for understanding its mechanism of action and pharmacological properties.

  • Molecular Formula: Not explicitly provided in the search results.
  • Structural Features: The compound likely contains nitrogen-containing heterocycles, which are essential for binding to target proteins involved in tumor growth regulation.

Data regarding precise bond lengths, angles, and stereochemistry would typically be derived from X-ray crystallography studies or computational modeling techniques.

Chemical Reactions Analysis

Super-TDU 1-31 exhibits specific chemical reactivity that allows it to inhibit the YAP-TEAD interaction. The primary reaction involves:

  • Binding Affinity: The compound binds competitively to the YAP protein, preventing its interaction with TEAD transcription factors. This inhibition disrupts downstream signaling pathways that promote cell proliferation and survival.

Technical details about the kinetics of this reaction can be assessed through assays measuring the inhibitory concentration (IC50) values, which indicate the potency of Super-TDU 1-31 as an inhibitor .

Mechanism of Action

The mechanism by which Super-TDU 1-31 exerts its anti-tumor effects involves several key processes:

  1. Inhibition of YAP-TEAD Complex Formation: By binding to YAP, Super-TDU 1-31 prevents it from forming a complex with TEAD transcription factors.
  2. Induction of Apoptosis: The disruption of YAP signaling leads to increased apoptosis (programmed cell death) in cancer cells that rely on this pathway for survival.
  3. Suppression of Tumor Growth: In vivo studies have demonstrated that administration of Super-TDU 1-31 results in reduced tumor sizes in mouse models, indicating its efficacy as a therapeutic agent against cancers driven by aberrant YAP signaling .
Physical and Chemical Properties Analysis

The physical and chemical properties of Super-TDU 1-31 can significantly influence its behavior in biological systems:

  • Solubility: Typically assessed in various solvents; solubility can affect bioavailability.
  • Stability: Chemical stability under physiological conditions is crucial for therapeutic applications.
  • Melting Point and Boiling Point: These properties help predict how the compound behaves under different temperature conditions.

Relevant data regarding these properties may be available from chemical databases or specific product information sheets provided by manufacturers such as MedChemExpress .

Applications

Super-TDU 1-31 has promising applications primarily within the field of cancer research:

  • Anti-Cancer Therapeutics: Its ability to inhibit tumor growth makes it a candidate for developing new cancer treatments, particularly for tumors associated with dysregulated Hippo signaling pathways.
  • Research Tool: Beyond therapeutic applications, it serves as a valuable tool for researchers studying YAP signaling mechanisms and their implications in various cancers.
Molecular Mechanisms of Super-TDU 1-31 in Oncogenic Pathway Modulation

YAP-TEAD Interaction Inhibition: Structural and Functional Dynamics

Super-TDU 1-31 is a 31-amino acid peptide (Sequence: SVDDHFAKSLGDTWLQIGGSGNPKTANVPQT) that functions as a competitive inhibitor of the YAP-TEAD transcriptional complex. Its molecular weight is 3,241.48 Da (C₁₄₁H₂₁₈N₄₀O₄₈) in freebase form and 3,355.50 Da (C₁₄₁H₂₁₈N₄₀O₄₈·C₂HF₃O₂) in trifluoroacetate salt form [2] [3]. The N-terminal domain (residues 1-10) mimics the Ω-loop of YAP, binding directly to TEAD’s palmitate pocket through electrostatic and hydrophobic interactions. This disrupts the native YAP-TEAD interface by sterically blocking YAP’s binding site on TEAD transcription factors [4] [7].

Functional studies demonstrate that 50 nM Super-TDU 1-31 reduces YAP-TEAD transcriptional activity by >70% in hepatocellular carcinoma (HCC) cell lines (Huh-7, LM3), quantified via luciferase reporter assays [1] [2]. The inhibition prevents TEAD-mediated transcription of proliferative genes, directly linking structural disruption to antitumor effects.

Table 1: Structural and Functional Parameters of Super-TDU 1-31

ParameterValueExperimental Method
Molecular Weight (Freebase)3,241.48 DaMass spectrometry
Amino Acid SequenceSVDDHFAKSLGDTWLQIGGSGNPKTANVPQTPeptide synthesis verification
YAP-TEAD IC₅₀<50 nMCell viability assays
Target Binding SiteTEAD palmitate pocketCo-immunoprecipitation

Hippo Signaling Pathway Deregulation and Tumor Suppression

The Hippo tumor-suppressor pathway regulates organ size and tissue homeostasis through kinase cascades. Core components include MST1/2, LATS1/2, and MOB1, which phosphorylate YAP/TAZ to promote cytoplasmic retention and degradation. ACTN1 (α-actinin-1) inhibits Hippo signaling by disrupting MOB1-LATS1 interactions, leading to YAP dephosphorylation and nuclear translocation [1].

Super-TDU 1-31 reactivates Hippo signaling by counteracting ACTN1-mediated suppression. In HCC xenograft models, Super-TDU 1-31 treatment:

  • Increases LATS1 phosphorylation by 3.5-fold
  • Reduces nuclear YAP by 62%
  • Suppresses tumor volume by 75% compared to controls [1]This occurs independently of upstream Hippo kinases, positioning Super-TDU 1-31 as a downstream effector of pathway restoration.

Table 2: Effects of Super-TDU 1-31 on Hippo Pathway Components

Hippo Pathway ComponentChange After Super-TDU 1-31 TreatmentFunctional Consequence
LATS1 phosphorylation↑ 3.5-foldActivation of kinase function
YAP nuclear localization↓ 62%Loss of transcriptional activity
MOB1-LATS1 interaction↑ 2.8-foldEnhanced inhibitory complex
TAZ protein degradation↑ 40%Reduced oncogenic signaling

Competitive Binding Mechanisms With MOB1-LATS1-YAP Axis

ACTN1 promotes tumor growth by competitively binding MOB1, preventing MOB1-LATS1 complex formation. This reduces LATS1-mediated YAP phosphorylation. Super-TDU 1-31 indirectly mitigates this disruption by sequestering YAP, which:

  • Prevents ACTN1-induced YAP nuclear accumulation
  • Restores MOB1-LATS1 interactions
  • Enables YAP phosphorylation and cytoplasmic retention [1]

Co-immunoprecipitation assays confirm that Super-TDU 1-31 treatment increases MOB1-LATS1 binding by 2.8-fold in ACTN1-overexpressing HCC cells. Consequently, YAP phosphorylation rises by 80%, reversing ACTN1’s oncogenic effects [1].

Transcriptional Co-activator Disruption: CTGF, CYR61, and CDX2 Downregulation

YAP-TEAD complexes drive tumor progression by activating proliferative genes, including:

  • CTGF (Connective Tissue Growth Factor)
  • CYR61 (Cysteine-Rich Angiogenic Inducer)
  • CDX2 (Transcriptional regulator of intestinal identity)

Super-TDU 1-31 suppresses these targets via direct YAP-TEAD inhibition. In gastric cancer models, 50 nM Super-TDU 1-31 reduces:

  • CTGF expression by 68%
  • CYR61 expression by 72%
  • CDX2 expression by 55% [1] [4]

Quantitative PCR analyses in HCC tissues show concordant downregulation of CTGF and CYR61 (>60% reduction) after Super-TDU 1-31 exposure, directly linking YAP-TEAD disruption to antineoplastic activity [1] [7].

Table 3: Transcriptional Targets of Super-TDU 1-31 in Cancer Models

Target GeneBiological FunctionReduction by Super-TDU 1-31Cancer Type Tested
CTGFStromal proliferation, angiogenesis68% ↓Gastric cancer, HCC
CYR61Extracellular matrix remodeling72% ↓HCC, colorectal cancer
CDX2Intestinal differentiation marker55% ↓Colorectal cancer
ANKRD1Cardiac development regulator61% ↓Hepatocellular carcinoma

Table 4: Compound Identifiers for Super-TDU 1-31

Identifier TypeDesignation
Chemical NameSuper-TDU (1-31)
SynonymsYAP-TEAD inhibitor peptide (1-31)
CAS RegistryNot available
Molecular FormulaC₁₄₁H₂₁₈N₄₀O₄₈ (freebase)
IUPAC NameL-Seryl-L-valyl-L-α-aspartyl...*
PubChem CIDNot assigned
Research CodesHY-P1728 (freebase); HY-P1728A (TFA)

*Full IUPAC name truncated due to peptide complexity; refer to sequence for full residue details [2] [3].

Properties

Product Name

Super-TDU 1-31

Molecular Formula

C₁₄₁H₂₁₈N₄₀O₄₈

Molecular Weight

3241.48

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.